Achyranthoside D

描述

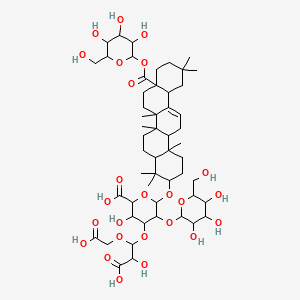

Achyranthoside D is a glucuronide saponin isolated from the roots of Achyranthes bidentata, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-osteoporotic, and neuroprotective effects .

作用机制

Target of Action

Achyranthoside D (Ach-D) is a glucuronide saponin isolated from Achyranthes bidentata Blume . The primary target of Ach-D is Wnt3a , a protein involved in the Wnt signaling pathway .

Mode of Action

Ach-D interacts with its target, Wnt3a, by inhibiting the Wnt signaling pathway . This interaction results in the attenuation of chondrocyte loss and inflammation in osteoarthritis .

Biochemical Pathways

The Wnt signaling pathway is the primary biochemical pathway affected by Ach-D . This pathway plays a crucial role in regulating cell fate and creating cellular polarity. Ach-D also affects the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation .

Result of Action

Ach-D has been shown to reduce inflammation and cartilage degeneration in osteoarthritis . It increases the expression levels of collagen II and aggrecan, proteins essential for cartilage health, and decreases the levels of cartilage degeneration-related proteins, such as ADAMTS-5, MMP13, and MMP3 . Ach-D also reduces nod-like receptor protein 3 (NLRP3)-related inflammation .

生化分析

Biochemical Properties

Achyranthoside D interacts with various biomolecules in biochemical reactions. It is known to affect the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve intervertebral disc degeneration by affecting autophagy and the activation of the PI3K/Akt/mTOR pathway . It also has protective effects against H2O2-induced H9c2 cardiomyocyte injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to affect the PI3K/Akt/mTOR pathway, which is involved in regulating cell growth, proliferation, differentiation, and survival . Additionally, it has been found to target Wnt3a, a protein involved in the regulation of cell fate and patterning during embryogenesis .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

准备方法

Synthetic Routes and Reaction Conditions: Achyranthoside D can be extracted from the roots of Achyranthes bidentata using various chromatographic techniques. The extraction process typically involves the use of methanol or water as solvents, followed by fractionation using high porosity polymer and silica gel column chromatographies .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .

化学反应分析

Types of Reactions: Achyranthoside D undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

科学研究应用

Achyranthoside D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of saponins and their derivatives.

Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

相似化合物的比较

Achyranthoside D is unique among saponins due to its specific glucuronide structure and pharmacological profile. Similar compounds include:

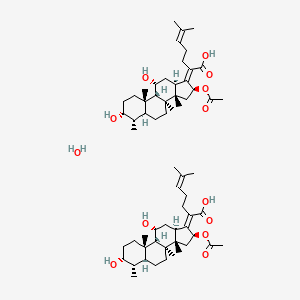

Achyranthoside B: Another glucuronide saponin with similar but less potent effects.

Betavulgaroside V: A saponin isolated from Beta vulgaris with comparable anti-inflammatory properties.

This compound stands out due to its higher efficacy and broader range of biological activities, making it a valuable compound for further research and development .

属性

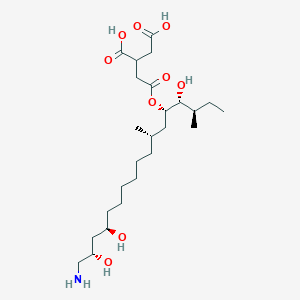

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPIFXAYNIMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H82O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316766 | |

| Record name | Achyranthoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1119.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Achyranthoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

168009-91-4 | |

| Record name | Achyranthoside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168009-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Achyranthoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Achyranthoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | Achyranthoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the known mechanisms of action of Achyranthoside D in treating osteoarthritis?

A1: this compound has been shown to attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt3a signaling pathway []. Further research is needed to fully elucidate the precise molecular interactions involved.

Q2: How does this compound impact intervertebral disc degeneration, and what signaling pathways are involved?

A2: Research indicates that this compound can improve intervertebral disc degeneration by influencing autophagy and modulating the PI3K/Akt/mTOR signaling pathway []. This modulation appears to protect nucleus pulposus cells and alleviate degenerative changes in the intervertebral disc.

Q3: Can you elaborate on the role of this compound in affecting autophagy in the context of intervertebral disc degeneration?

A3: In a study using an intervertebral disc degeneration model, this compound was found to promote the expression of LC-3 II/I and Beclin1, while inhibiting P62 expression []. These findings suggest that this compound may enhance autophagosome formation and autophagic flux, potentially contributing to its protective effects against intervertebral disc degeneration.

Q4: Which other bioactive compounds are found alongside this compound in Achyranthes bidentata, and have any synergistic effects been observed?

A4: Achyranthes bidentata contains various triterpenoid saponins, including achyranthoside C, chikusetsusaponin IV, ginsenoside Ro, and zingibroside R1 []. While the synergistic effects of these compounds with this compound haven't been fully elucidated, a study analyzing paired decoctions of Achyranthes bidentata and Eucommia ulmoides observed altered pharmacokinetic profiles of several compounds, including increased levels of achyranthoside C and chikusetsusaponin IVa in vivo []. This suggests potential interactions and warrants further investigation into possible synergistic effects.

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?

A5: Ultra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-MS/MS) is a powerful technique used for the simultaneous identification and quantification of this compound and other related compounds in complex biological matrices []. This method offers high sensitivity and selectivity, enabling accurate analysis of this compound levels in various biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)